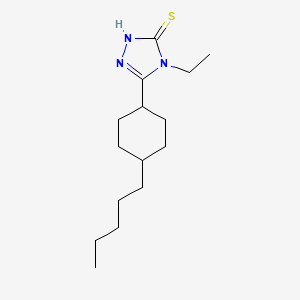

4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol

Description

4-Ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol is a substituted 1,2,4-triazole derivative characterized by a thiol (-SH) group at position 3, an ethyl group at position 4, and a 4-pentylcyclohexyl substituent at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological and material science applications, including antioxidant, antimicrobial, and liquid crystal properties .

Properties

IUPAC Name |

4-ethyl-3-(4-pentylcyclohexyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3S/c1-3-5-6-7-12-8-10-13(11-9-12)14-16-17-15(19)18(14)4-2/h12-13H,3-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDQFGGFJPDKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NNC(=S)N2CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pentylcyclohexylamine with ethyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The ethyl and pentylcyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target proteins or receptors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-3-Thiol Derivatives

*Estimated based on analogous structures.

Physicochemical Properties

- Solubility: The 4-pentylcyclohexyl group reduces aqueous solubility compared to polar substituents (e.g., pyridinyl or amino groups) but improves compatibility with organic matrices .

- Thermal Stability : Cyclohexyl-containing triazoles generally exhibit higher melting points and thermal stability than phenyl analogs, advantageous for material science applications .

Biological Activity

4-Ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by its unique chemical structure, which includes an ethyl group, a pentylcyclohexyl group, and a thiol functional group. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals and agriculture.

The compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C15H27N3S

- CAS Number : 866040-04-2

The biological activity of this compound is primarily attributed to the interactions facilitated by its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazole ring can interact with various biological receptors, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains:

- Bacterial Strains Tested : E. coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of triazoles can have MIC values as low as 5 µg/mL against resistant strains .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | TBD |

| 4-Amino-1,2,4-triazole Derivative | B. subtilis | 5 | |

| Indole Derivative of Triazole | S. aureus | 2 |

Anti-cancer Activity

Recent studies have explored the anti-cancer potential of triazole derivatives:

- Cell Lines Tested : Human melanoma IGR39 and triple-negative breast cancer cells.

- Findings : Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising avenue for further research in cancer therapeutics .

Study on Antimicrobial Properties

A study published in 2021 investigated the antibacterial activity of various triazole derivatives including our compound against a panel of bacteria. The results indicated that modifications to the triazole ring significantly influenced antimicrobial efficacy. The most active compounds were found to inhibit bacterial growth effectively at low concentrations .

Study on Anti-cancer Properties

In another study focused on anti-cancer activity, compounds similar to this compound were tested for their effects on cell migration in cancer cell lines. The results suggested that certain modifications could enhance selectivity and potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.